Desmethylcyclobenzaprine-d3 (hydrochloride)
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Overview
Description
Desmethylcyclobenzaprine-d3 (hydrochloride) is a deuterium-labeled derivative of Desmethylcyclobenzaprine (hydrochloride). It is primarily used as a reference standard in scientific research. Desmethylcyclobenzaprine is the major urinary metabolite of the skeletal muscle relaxant cyclobenzaprine, which is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcyclobenzaprine-d3 (hydrochloride) involves the deuteration of Desmethylcyclobenzaprine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Desmethylcyclobenzaprine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Desmethylcyclobenzaprine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Desmethylcyclobenzaprine-d3 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantitation of Desmethylcyclobenzaprine levels in various samples.
Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of cyclobenzaprine.
Medicine: Employed in clinical toxicology and forensic analysis to monitor drug levels in biological samples.
Mechanism of Action
The exact mechanism of action of Desmethylcyclobenzaprine-d3 (hydrochloride) is not fully elucidated. it is known that cyclobenzaprine, the parent compound, acts as a centrally-acting muscle relaxant. It works on the brainstem to reduce muscle spasms of local origin without interfering with muscle function . The deuterium-labeled derivative is used primarily for research purposes to study the pharmacokinetics and metabolic pathways of cyclobenzaprine .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine hydrochloride: The parent compound used as a muscle relaxant.
Norbuprenorphine-D3 solution: Another deuterium-labeled compound used in research.
N-Desmethylcitalopram-D3 hydrochloride solution: A deuterium-labeled derivative used in pharmacokinetic studies.
Uniqueness
Desmethylcyclobenzaprine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for precise quantitation and tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling scientists to study the pharmacokinetics and metabolic pathways of cyclobenzaprine with greater accuracy .
Properties
Molecular Formula |
C19H20ClN |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H/i1D3; |
InChI Key |
UZMPCPFDZYTEJG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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